Cas no 886495-10-9 (N-[5-(2-amino-1,3-thiazol-4-yl)-4-methyl-1,3-thiazol-2-yl]propanamide)

N-[5-(2-amino-1,3-thiazol-4-yl)-4-methyl-1,3-thiazol-2-yl]propanamide is a heterocyclic compound featuring a bifunctional thiazole scaffold, which confers structural versatility for pharmaceutical and agrochemical applications. Its key advantages include a stable thiazole-thiazole linkage, enhancing molecular rigidity, and an amino-propanamide side chain that improves solubility and binding affinity. The presence of multiple nitrogen and sulfur heteroatoms facilitates interactions with biological targets, making it a promising intermediate in drug discovery, particularly for antimicrobial or kinase inhibitor development. The compound’s well-defined synthetic route allows for high purity and scalability, supporting research in medicinal chemistry and material science.
N-[5-(2-amino-1,3-thiazol-4-yl)-4-methyl-1,3-thiazol-2-yl]propanamide structure
886495-10-9 structure
商品名:N-[5-(2-amino-1,3-thiazol-4-yl)-4-methyl-1,3-thiazol-2-yl]propanamide
CAS番号:886495-10-9
MF:C10H12N4OS2
メガワット:268.358478546143
CID:5226535

N-[5-(2-amino-1,3-thiazol-4-yl)-4-methyl-1,3-thiazol-2-yl]propanamide 化学的及び物理的性質

名前と識別子

    • N-[5-(2-amino-1,3-thiazol-4-yl)-4-methyl-1,3-thiazol-2-yl]propanamide
    • インチ: 1S/C10H12N4OS2/c1-3-7(15)14-10-12-5(2)8(17-10)6-4-16-9(11)13-6/h4H,3H2,1-2H3,(H2,11,13)(H,12,14,15)
    • InChIKey: WPGYLJRXTXGITI-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=NC(C)=C(C2=CSC(N)=N2)S1)(=O)CC

計算された属性

  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 4

N-[5-(2-amino-1,3-thiazol-4-yl)-4-methyl-1,3-thiazol-2-yl]propanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD598257-1g
N-(2-Amino-4'-methyl-[4,5'-bithiazol]-2'-yl)propionamide
886495-10-9 97%
1g
¥4277.0 2024-04-17
Ambeed
A667662-1g
N-(2-Amino-4'-methyl-[4,5'-bithiazol]-2'-yl)propionamide
886495-10-9 97%
1g
$623.0 2024-04-16
Chemenu
CM527644-1g
N-(2-Amino-4'-methyl-[4,5'-bithiazol]-2'-yl)propionamide
886495-10-9 97%
1g
$611 2023-03-10
Crysdot LLC
CD11031382-1g
N-(2-Amino-4'-methyl-[4,5'-bithiazol]-2'-yl)propionamide
886495-10-9 97%
1g
$617 2024-07-18

N-[5-(2-amino-1,3-thiazol-4-yl)-4-methyl-1,3-thiazol-2-yl]propanamide 関連文献

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N-[5-(2-amino-1,3-thiazol-4-yl)-4-methyl-1,3-thiazol-2-yl]propanamideに関する追加情報

N-[5-(2-Amino-1,3-Thiazol-4-Yl)-4-Methyl-1,3-Thiazol-2-Yl]Propanamide: A Comprehensive Overview

N-[5-(2-Amino-1,3-Thiazol-4-Yl)-4-Methyl-1,3-Thiazol-2-Yl]Propanamide, also known by its CAS number 886495-10-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule belongs to the class of thiazole derivatives, which have been extensively studied due to their diverse biological activities and potential applications in drug development. The compound's structure features a thiazole ring system with substituents that confer unique chemical and biological properties.

The synthesis of N-[5-(2-Amino-1,3-Thiazol-4-Yl)-4-Methyl-1,3-Thiazol-2-Yl]Propanamide involves a series of well-established organic reactions, including nucleophilic substitution and condensation processes. Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound with high purity and yield. Researchers have also explored alternative routes to optimize the synthesis process, reducing costs and minimizing environmental impact.

One of the most notable aspects of this compound is its pharmacological profile. Studies have demonstrated that N-[5-(2-Amino-1,3-Thiazol-4-Yl)-4-Methyl-1,3-Thiazol-2-Yl]Propanamide exhibits potent anti-inflammatory and antioxidant activities. These properties make it a promising candidate for the development of therapeutic agents targeting chronic inflammatory diseases and oxidative stress-related disorders. Furthermore, preclinical studies have shown that the compound demonstrates selective cytotoxicity against cancer cells, suggesting its potential as an anticancer agent.

The structural features of N-[5-(2-Amino-1,3-Thiazol-4-Yl)-4-Methyl-1,3-Thiazol-2-Yl]Propanamide play a crucial role in its biological activities. The presence of the thiazole ring system provides a rigid framework that facilitates molecular interactions with target proteins. Additionally, the amino and methyl substituents enhance the compound's solubility and bioavailability, which are critical factors for drug delivery.

Recent research has focused on understanding the molecular mechanisms underlying the biological activities of this compound. For instance, studies have revealed that N-[5-(2-Amino-1,3-Thiazol-4-Yl)-4-Methyl-1,3-Thiazol-2-Yl]Propanamide interacts with key signaling pathways involved in inflammation and apoptosis. These findings provide valuable insights into its therapeutic potential and guide further optimization efforts.

In terms of applications, N-[5-(2-Amino-1,3-Thiazol-4-Yl)-4-Methyl-1,3-Thiazol-2-Yl]Propanamide has shown promise in various fields beyond pharmacology. For example, its antioxidant properties make it a potential candidate for use in food additives and cosmetic products. Additionally, its ability to inhibit microbial growth suggests applications in antimicrobial coatings and preservatives.

The development of novel derivatives based on N-[5-(2-Amino

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Amadis Chemical Company Limited
(CAS:886495-10-9)N-[5-(2-amino-1,3-thiazol-4-yl)-4-methyl-1,3-thiazol-2-yl]propanamide
A1060702
清らかである:99%
はかる:1g
価格 ($):561.0